molecular formula C15H21N3 B258609 5-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazole

5-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazole

Katalognummer B258609
Molekulargewicht: 243.35 g/mol
InChI-Schlüssel: NSLQFZQUZSJABP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazole is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is also known as Tegaserod and is used for the treatment of irritable bowel syndrome with constipation in women.

Wirkmechanismus

The mechanism of action of 5-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazole involves its selective agonistic activity on the 5-HT4 receptor. The activation of this receptor leads to the release of acetylcholine and other neurotransmitters, which stimulate colonic motility. It also reduces visceral hypersensitivity and improves the symptoms of irritable bowel syndrome with constipation.
Biochemical and Physiological Effects:
5-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazole has been found to have several biochemical and physiological effects. It stimulates colonic motility and reduces visceral hypersensitivity. It also improves the symptoms of irritable bowel syndrome with constipation, such as abdominal pain, bloating, and constipation. It has also been found to have a positive effect on gastric emptying and gastric accommodation.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 5-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazole in lab experiments include its selective agonistic activity on the 5-HT4 receptor, its ability to stimulate colonic motility, and its positive effect on gastric emptying and gastric accommodation. However, the limitations include its potential side effects, such as headache, nausea, and diarrhea, and its limited effectiveness in some patients.

Zukünftige Richtungen

There are several future directions for the research on 5-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazole. These include the development of more selective 5-HT4 receptor agonists with fewer side effects, the exploration of its potential use in the treatment of other gastrointestinal disorders, and the investigation of its mechanism of action at the molecular level. Other future directions include the development of new synthesis methods and the investigation of its pharmacokinetics and pharmacodynamics.
In conclusion, 5-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazole is a promising compound for the treatment of irritable bowel syndrome with constipation in women. Its selective agonistic activity on the 5-HT4 receptor and its ability to stimulate colonic motility make it a potential therapeutic agent for other gastrointestinal disorders as well. However, further research is needed to fully understand its mechanism of action and to develop more selective and effective compounds.

Synthesemethoden

The synthesis of 5-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazole involves the condensation of 4-methylpiperidine-1-carboxaldehyde with 2-aminomethyl-5-methylbenzimidazole in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Wissenschaftliche Forschungsanwendungen

5-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazole has been extensively studied for its potential therapeutic applications. It has been found to be effective in the treatment of irritable bowel syndrome with constipation in women. It acts as a selective 5-HT4 receptor agonist and stimulates colonic motility. It has also been studied for its potential use in the treatment of gastroesophageal reflux disease, functional dyspepsia, and other gastrointestinal disorders.

Eigenschaften

Produktname

5-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazole

Molekularformel

C15H21N3

Molekulargewicht

243.35 g/mol

IUPAC-Name

6-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazole

InChI

InChI=1S/C15H21N3/c1-11-5-7-18(8-6-11)10-15-16-13-4-3-12(2)9-14(13)17-15/h3-4,9,11H,5-8,10H2,1-2H3,(H,16,17)

InChI-Schlüssel

NSLQFZQUZSJABP-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)CC2=NC3=C(N2)C=C(C=C3)C

Kanonische SMILES

CC1CCN(CC1)CC2=NC3=C(N2)C=C(C=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.